![molecular formula C10H14N2O5 B080072 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 13091-56-0](/img/structure/B80072.png)
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that belongs to the class of nucleoside analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione has several potential applications in scientific research. One of its main uses is as a tool for studying DNA replication and repair mechanisms. It can be incorporated into DNA strands and used to probe the interactions between DNA and various proteins involved in these processes. It has also been used as a substrate for enzymes involved in DNA synthesis and repair, allowing for the identification and characterization of these enzymes.
Wirkmechanismus
The mechanism of action of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is based on its structural similarity to natural nucleosides. It can be incorporated into DNA strands during replication or repair, where it can interfere with the normal functioning of the DNA molecule. This can lead to the inhibition of DNA synthesis or repair, depending on the specific context.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione are dependent on the specific context in which it is used. In general, it can lead to the inhibition of DNA synthesis or repair, which can have a range of effects on cellular processes. It has been shown to have antiviral and anticancer properties, and has been used as a tool for studying the mechanisms of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione is its structural similarity to natural nucleosides. This allows it to be incorporated into DNA strands and used as a tool for studying DNA replication and repair mechanisms. It also has potential applications as an antiviral or anticancer agent. However, its use in lab experiments is limited by its toxicity and potential for side effects. Careful consideration must be given to the concentration and duration of exposure to this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential as an antiviral or anticancer agent, with a focus on identifying specific targets and mechanisms of action. Additionally, there is potential for the development of new tools and techniques for studying DNA replication and repair mechanisms using this compound.
Synthesemethoden
The synthesis of 1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. The starting material is uracil, which undergoes a series of chemical reactions to form the final product. The process involves the protection of the hydroxyl groups, followed by the formation of the oxane ring and the introduction of the methyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Eigenschaften
CAS-Nummer |
13091-56-0 |
|---|---|
Produktname |
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione |
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(13)7(14)4-17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
ONILSPPLFMPZLF-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](CO2)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(CO2)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(CO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



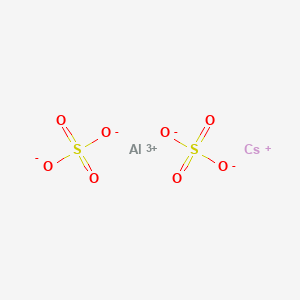
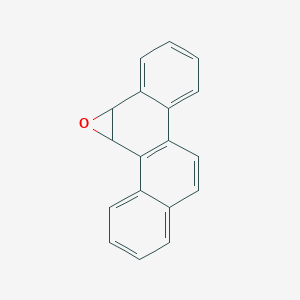
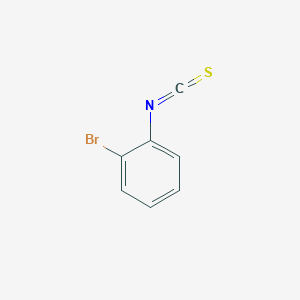
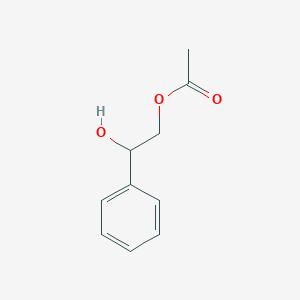
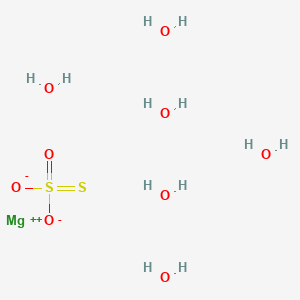
![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)
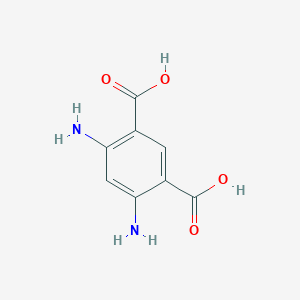
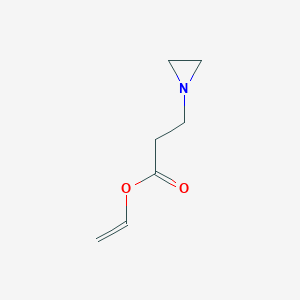
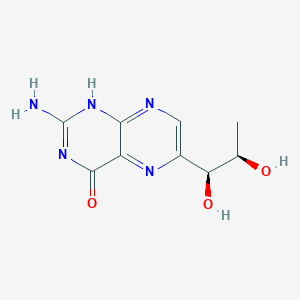
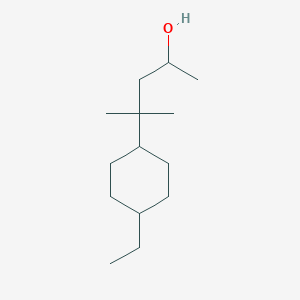
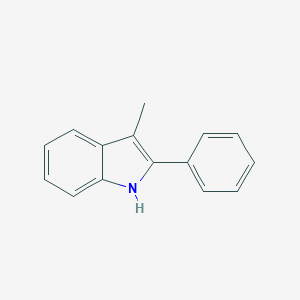
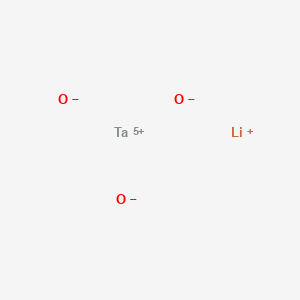
![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)